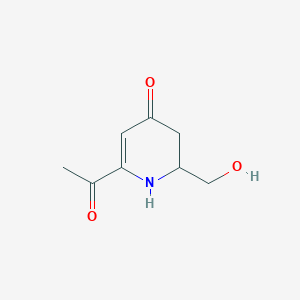
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone is a chemical compound with a unique structure that includes a pyridinone ring substituted with acetyl and hydroxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the reaction of 2,6-lutidine with potassium permanganate to form dipicolinic acid, which is then reduced using sodium borohydride/iodine in tetrahydrofuran to yield the desired compound . This multistep route, however, has been noted for its unsatisfactory yields and environmental burden due to the use of strong oxidizing and reducing agents .
Industrial Production Methods
In industrial settings, biocatalytic processes are being explored as more sustainable alternatives. For instance, the use of recombinant microbial whole cells as catalysts has been demonstrated to efficiently convert naturally-occurring 2,6-lutidine to this compound . This method offers higher yields and reduced environmental impact compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of metal complexes and catalysts.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of biopolymers and active pharmaceutical ingredients.
作用机制
The mechanism of action of 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone include:
- 2,6-Bis(hydroxymethyl)pyridine
- 6-Methyl-2-pyridine methanol
- Dipicolinic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of both acetyl and hydroxymethyl groups allows for diverse chemical reactivity and potential therapeutic applications .
属性
CAS 编号 |
214218-63-0 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC 名称 |
6-acetyl-2-(hydroxymethyl)-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11NO3/c1-5(11)8-3-7(12)2-6(4-10)9-8/h3,6,9-10H,2,4H2,1H3 |
InChI 键 |
SIWHSHNFBDSUFB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=O)CC(N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


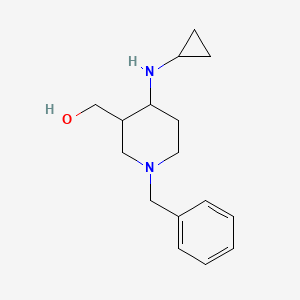

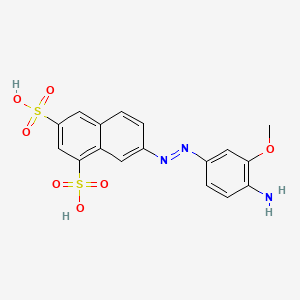
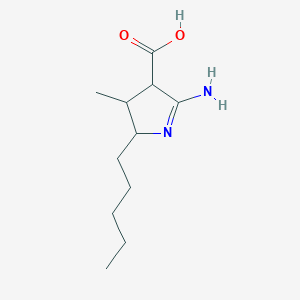
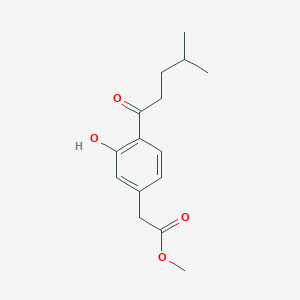

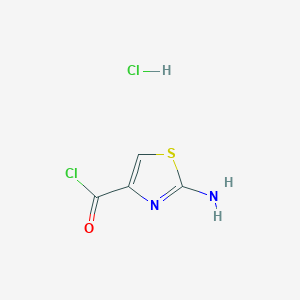
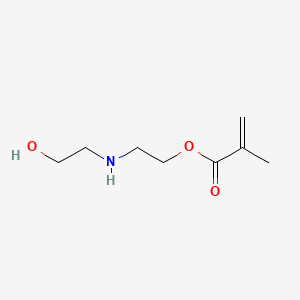
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
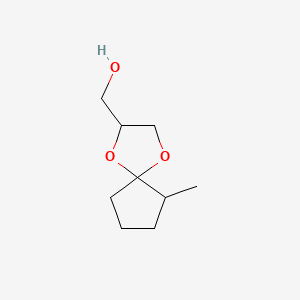
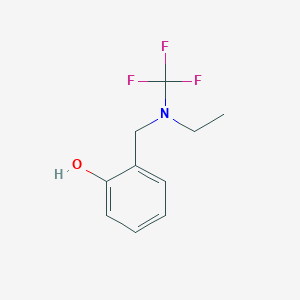
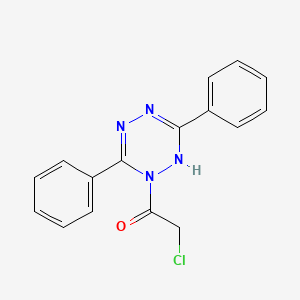
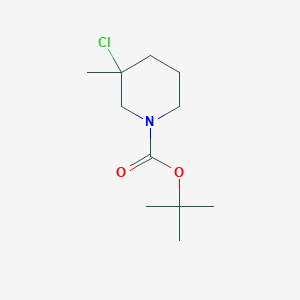
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)
